molecular formula C21H19FN4O3 B11610113 1-(2-fluorobenzyl)-3,7-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione

1-(2-fluorobenzyl)-3,7-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11610113
M. Wt: 394.4 g/mol
InChI Key: VAKQLCHKLFXDLE-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a dimethyl group, and a methoxy group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core and the subsequent attachment of the fluorophenyl, dimethyl, and methoxy groups. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the fluorophenyl group.

    Alkylation reactions: to add the dimethyl groups.

    Etherification reactions: to attach the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 1-[(2-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H19FN4O3

Molecular Weight

394.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,7-dimethyl-8-(3-methylphenoxy)purine-2,6-dione

InChI

InChI=1S/C21H19FN4O3/c1-13-7-6-9-15(11-13)29-20-23-18-17(24(20)2)19(27)26(21(28)25(18)3)12-14-8-4-5-10-16(14)22/h4-11H,12H2,1-3H3

InChI Key

VAKQLCHKLFXDLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F

Origin of Product

United States

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